![molecular formula C18H20ClN5O2 B2365703 9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-67-6](/img/structure/B2365703.png)
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It appears as a light white color and has a yield of 85% . This compound is part of a larger class of compounds known as pyrimidine-2,4-diones .
Synthesis Analysis
The synthesis of this compound and similar compounds involves multicomponent reactions . The reaction of urea with a beta-ketoester has been reported to furnish related compounds . The synthesis of these compounds can be achieved using both conventional methods and microwave-assisted irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex. X-ray diffraction analysis reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar . Intramolecular hydrogen bonds and weak C···π interactions are found in the structure .Chemical Reactions Analysis
This compound and similar compounds have been reported to undergo various chemical reactions. For instance, thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . Chemical modification at N-1 of the pyrimidine ring and the 9-phenyl ring has been attempted, with the aim of improving the antiretroviral activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 118–120 °C . The compound has been characterized using IR spectroscopy, 1H NMR, 13C NMR, and EI-Ms .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers have synthesized derivatives of thiazolopyrimidine under microwave irradiation, yielding poly fused pyrimidines. These compounds exhibit enhanced yield, reduced reaction times, and environmental safety. The newly prepared derivatives were verified for their antimicrobial activities .
Anti-Inflammatory and Antinociceptive Effects
Thiazolopyrimidine derivatives, including this compound, have shown promise in anti-inflammatory and antinociceptive studies. For instance, a series of thiazolopyrimidine derivatives were designed and synthesized, and their anti-inflammatory and antinociceptive activities were evaluated .
Anticancer Potential
Pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with our compound, have been explored as potential anticancer agents. Noteworthy examples include tyrosine kinase inhibitors (such as TKI-28) and cyclin-dependent kinase (CDK4) inhibitors . Additionally, pyrrolo[2,3-d]pyrimidine-based drugs like ruxolitinib, tofacitinib, and baricitinib are used in cancer treatment .
Other Biological Effects
Pyrimidine derivatives, including thiazolopyrimidines, have diverse biological effects. These include angiogenic effects, enzyme inhibition, anti-leshiminal activity, modulation of TRPV1, and anti-inflammatory properties. Thiazolopyrimidines have also demonstrated hypoglycemic, hypolipidemic, and antidiabetic activities .
Future Directions
The future directions for this compound could involve further exploration of its biological activity. For instance, the compound could be optimized to serve as a new chemical entity for discovering new anticancer agents . Additionally, in silico ADMET studies could be conducted to predict the absorption, distribution, metabolism, excretion, and toxicity of this compound .
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to exhibit a wide range of chemotherapeutic effects, including angiogenic, enzyme inhibitory effects, and anti-leshiminal activity . They have also been used as analgesics and anti-parkinsonian agents .
Mode of Action
It’s known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Pathways
Pyridopyrimidines have been studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are used on several therapeutic targets .
Pharmacokinetics
The microwave-assisted technique is preferable due to the yield enhancements attained, time-saving, and environmental safety reactions .
Result of Action
The outcomes of these preparations indicated that reaction yields were improved by 17–23% compared to the conventional methods .
Action Environment
It’s known that the use of microwave depends on the ability of the reacting molecules to efficiently absorb microwave energy taking advantage of microwave dielectric heating phenomena such as dipolar polarization or ionic conduction mechanisms .
properties
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUDDXZYSJFGAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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